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Compound of Interest

Compound Name: trans-2-Undecenal-d5

Cat. No.: B12362647 Get Quote

An In-depth Technical Guide on the Natural Occurrence of trans-2-Undecenal

Introduction
Trans-2-Undecenal is an unsaturated aldehyde, a volatile organic compound with the chemical

formula C₁₁H₂₀O.[1] It is characterized by a potent and diffusive aroma, often described as

fresh, citrusy (specifically orange and grapefruit peel), waxy, and slightly herbaceous, with

notes reminiscent of coriander (cilantro).[2][3][4] This distinct olfactory profile makes it a

valuable ingredient in the flavor and fragrance industries, where it is used to enhance citrus,

fruity, and savory profiles in a wide range of products, including beverages, condiments,

perfumes, and soaps.[2] Beyond its sensory properties, trans-2-Undecenal has been

investigated for its potential bioactive properties, including antimicrobial and insect-repellent

activities, making it a compound of interest for researchers in agriculture and drug

development.

Natural Occurrence of trans-2-Undecenal
Trans-2-Undecenal is found in a variety of natural sources, contributing to their characteristic

aromas. Its presence has been identified in plants, cooked meats, and other organisms.

In Plants and Plant Products
The compound is a notable component of the essential oils and volatile profiles of several

plants:
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Coriander (Coriandrum sativum): It is a significant contributor to the fresh, leafy aroma of

coriander.

Citrus Fruits: It is found in the peel of oranges and grapefruits, contributing to their

characteristic citrus scent.

Watermelon (Citrullus vulgaris): Identified as one of the volatile compounds in watermelon.

Other Plants: It has also been reported in Anthemis aciphylla, Arctostaphylos uva-ursi, and

Patrinia villosa. Additionally, it is found in olive oil and English walnut oil.

In Animal Products
Trans-2-Undecenal is generated during the cooking process of various meats, contributing to

their roasted and savory aroma profiles. It has been identified in:

Cooked beef

Cooked chicken

Cooked mutton

Cooked pork

Other Natural Sources
The compound has also been noted in:

Butter: Contributes to the overall flavor profile of butter.

Roasted Nuts: Present in the aroma of roasted nuts.

Dried/Smoked Fish: A component of the aroma of dried and smoked fish.

Biosynthesis of trans-2-Alkenals
While the specific biosynthetic pathway for trans-2-Undecenal is not extensively detailed in the

provided results, the formation of similar trans-2-alkenals in plants, such as trans-2-hexenal, is

well-established and occurs via the lipoxygenase (LOX) pathway, also known as the oxylipin

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12362647?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


pathway. This pathway is typically initiated in response to tissue wounding. It is plausible that

trans-2-Undecenal is synthesized through a similar mechanism involving the oxidation of fatty

acids with corresponding chain lengths.

The general steps are as follows:

Release of Fatty Acids: Wounding or other stress factors trigger the release of

polyunsaturated fatty acids from membrane lipids.

Lipoxygenase (LOX) Action: The enzyme lipoxygenase catalyzes the oxygenation of the fatty

acid (e.g., linolenic acid for C6 aldehydes) to form a hydroperoxide derivative (e.g., 13-

hydroperoxyoctadecatrienoic acid, 13-HPOT).

Hydroperoxide Lyase (HPL) Cleavage: The hydroperoxide is then cleaved by the enzyme

hydroperoxide lyase (HPL) into a short-chain aldehyde and a traumatic acid precursor. This

reaction initially forms a cis-3-alkenal.

Isomerization: The resulting cis-3-alkenal can then undergo spontaneous or enzymatic

isomerization to the more stable trans-2-alkenal form.

Polyunsaturated
Fatty Acid

Fatty Acid
Hydroperoxide cis-3-Alkenal trans-2-Undecenal

 Lipoxygenase (LOX)
+ O2  Hydroperoxide Lyase (HPL)  Isomerization
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Figure 1: Proposed Biosynthesis of trans-2-Undecenal.

Quantitative Data
Quantitative analysis reveals varying concentrations of related trans-2-alkenals in different food

and flavor matrices. While specific concentration data for trans-2-Undecenal is limited in the

search results, recommended usage levels in flavor formulations provide an indication of its

potency. For the related compound trans-2-decenal, starting usage levels in orange-flavored

beverages are suggested around 10-30 ppm, and up to 50 ppm in grapefruit or bitter orange

flavors.

The table below summarizes the reported natural occurrences of trans-2-Undecenal.
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Category Source Reference

Plants
Coriander (Coriandrum

sativum)

Orange Peel

Grapefruit Peel

Watermelon (Citrullus vulgaris)

Olive Oil

English Walnut Oil

Anthemis aciphylla

Animal Products
Cooked/Roasted Meats (Beef,

Pork, Mutton, Chicken)

Other Butter

Roasted Nuts

Dried/Smoked Fish

Experimental Protocols
The analysis of trans-2-Undecenal from natural sources typically involves extraction of the

volatile compounds followed by chromatographic separation and mass spectrometric

identification.

Extraction: Headspace Solid-Phase Microextraction (HS-
SPME)
Headspace Solid-Phase Microextraction (HS-SPME) is a widely used, solvent-free technique

for the extraction and preconcentration of volatile and semi-volatile compounds from various

matrices.

Methodology:
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Sample Preparation: A known quantity of the homogenized sample (e.g., plant tissue, food

product) is placed in a sealed vial. For solid samples, parameters like sample weight and the

addition of salts (e.g., NaCl) may be optimized to enhance the release of volatiles.

Extraction: An SPME fiber coated with a suitable stationary phase (e.g., PDMS/DVB) is

exposed to the headspace above the sample. The vial is often heated to a specific

temperature (e.g., 50-60°C) for a defined period (e.g., 20-45 minutes) to facilitate the

volatilization of analytes and their adsorption onto the fiber.

Desorption: After extraction, the fiber is retracted and introduced into the heated injection

port of a gas chromatograph, where the adsorbed analytes are thermally desorbed for

analysis.

Identification and Quantification: Gas Chromatography-
Mass Spectrometry (GC-MS)
GC-MS is the standard analytical technique for separating, identifying, and quantifying volatile

compounds like trans-2-Undecenal.

Methodology:

Chromatographic Separation: The desorbed compounds are carried by an inert gas through

a capillary column (e.g., DB-1). The column separates the compounds based on their

volatility and interaction with the stationary phase.

Mass Spectrometric Detection: As compounds elute from the column, they enter a mass

spectrometer, which ionizes them and separates the resulting ions based on their mass-to-

charge ratio, generating a unique mass spectrum for each compound.

Identification: The identity of trans-2-Undecenal is confirmed by comparing its retention time

and mass spectrum with those of an authentic standard or by matching the spectrum with

established libraries (e.g., NIST, Wiley).

Quantification: For quantitative analysis, a calibration curve is typically constructed using

standards of known concentrations. The peak area of the analyte in the sample is then used

to determine its concentration.
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Figure 2: General Workflow for trans-2-Undecenal Analysis.

Conclusion
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Trans-2-Undecenal is a naturally occurring aldehyde with a significant presence in a diverse

range of plants and cooked foods, where it plays a crucial role in defining their characteristic

citrus, waxy, and cilantro-like aromas. Its biosynthesis is likely linked to the lipoxygenase

pathway, initiated by the oxidative degradation of fatty acids. For professionals in research,

food science, and drug development, understanding the natural distribution of trans-2-

Undecenal is vital. Standard analytical protocols, primarily HS-SPME coupled with GC-MS,

provide robust methods for its extraction and quantification. Furthermore, its reported

antimicrobial and insect-repellent properties suggest potential applications beyond the flavor

and fragrance industries, warranting further investigation into its bioactive potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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